molecular formula C17H10O B145504 Benzanthrone CAS No. 82-05-3

Benzanthrone

Cat. No. B145504
Key on ui cas rn: 82-05-3
M. Wt: 230.26 g/mol
InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N
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Patent
US04083725

Procedure details

A solution of 11.2 g of bromine in 20.5 g of acetic acid was added dropwise to a mixture of 11.5 g of benzanthrone, 184 g of acetic acid and 23 g of water with stirring. The total mixture was heated with stirring to 100° C for 5.5 hours. The precipitated crystals were filtered and washed with water and dried. The product was recrystallized from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol whereby 10.52 g of 3-bromobenzanthrone were obtained.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
solvent
Reaction Step One
Quantity
184 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]1[C:19]2=[C:20]3[C:10]([C:11]([C:13]4[C:18]2=[CH:17][CH:16]=[CH:15][CH:14]=4)=[O:12])=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1.O>C(O)(=O)C>[Br:1][C:5]1[CH:4]=[CH:3][C:19]2[C:18]3[C:13]([C:11](=[O:12])[C:10]4[C:20]=2[C:6]=1[CH:7]=[CH:8][CH:9]=4)=[CH:14][CH:15]=[CH:16][CH:17]=3

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
11.5 g
Type
reactant
Smiles
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
Name
Quantity
23 g
Type
reactant
Smiles
O
Name
Quantity
20.5 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
184 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The total mixture was heated
STIRRING
Type
STIRRING
Details
with stirring to 100° C for 5.5 hours
Duration
5.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from a mixture of 88.3 g of chlorobenzene

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C3=CC=CC=C3C(C3=CC=CC1C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.52 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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